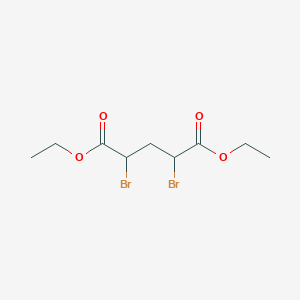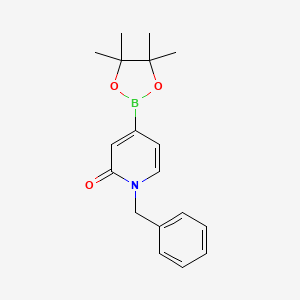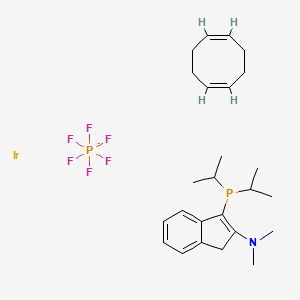![molecular formula C12H16BrN B3161434 N-[(3-bromophenyl)methyl]cyclopentanamine CAS No. 869952-71-6](/img/structure/B3161434.png)
N-[(3-bromophenyl)methyl]cyclopentanamine
Descripción general
Descripción
“N-[(3-bromophenyl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C12H16BrN . It contains a cyclopentanamine group (a cyclopentane ring with an amine group) and a 3-bromophenylmethyl group (a phenyl ring with a bromine atom at the 3rd position and a methyl group) .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclopentane ring attached to an amine group, which is further attached to a phenyl ring with a bromine atom at the 3rd position . The exact 3D structure would depend on the specific conformations and orientations of these groups.Aplicaciones Científicas De Investigación
Neuropharmacological Applications
- Development of PET Ligands for NMDA Receptors: A study involved the synthesis and preclinical evaluation of a carbon-11 labelled compound closely related to N-[(3-bromophenyl)methyl]cyclopentanamine for use as a PET tracer for NR2B subunit-containing NMDA receptors. This tracer aims to assess NMDA receptor bioavailability in vivo, potentially advancing our understanding and treatment of neurodegenerative disorders such as Alzheimer's disease (Christiaans et al., 2014).
Synthesis and Structural Analysis
- Synthesis of Novel Cyclopropyl Moiety Compounds: Research into bromophenol derivatives with a cyclopropyl moiety, resembling the structural motif of this compound, demonstrated effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Such compounds are investigated for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Biological Activities and Potential Therapeutic Applications
- Anticancer Properties of Bromophenol Derivatives: A novel bromophenol derivative containing an indolin-2-one moiety showed significant anticancer activities on human lung cancer cell lines. This study suggests the potential of structurally similar compounds to this compound for developing into anticancer drugs, highlighting the role of bromophenols in mediating apoptosis and cell cycle arrest via ROS-mediated pathways (Guo et al., 2018).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIYRODMSTRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)
amine](/img/structure/B3161355.png)
amine](/img/structure/B3161362.png)
amine](/img/structure/B3161375.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)
![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3161388.png)
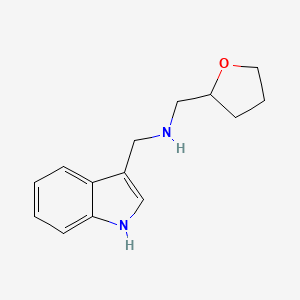
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B3161406.png)
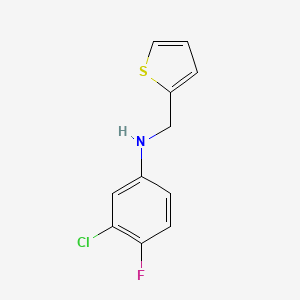
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)
